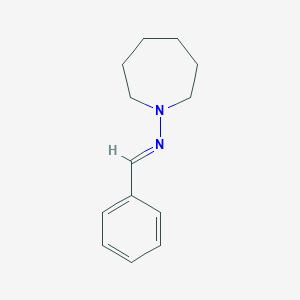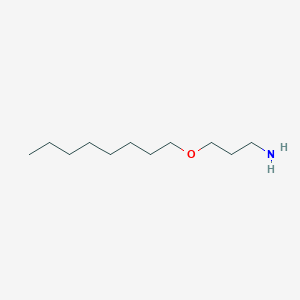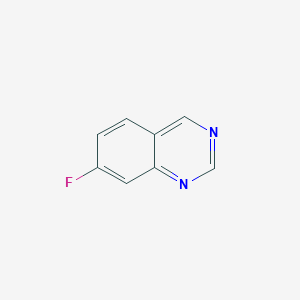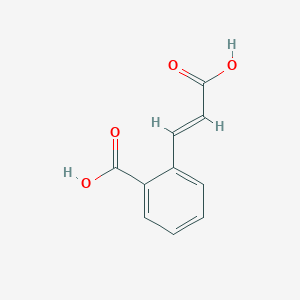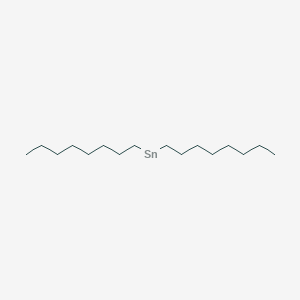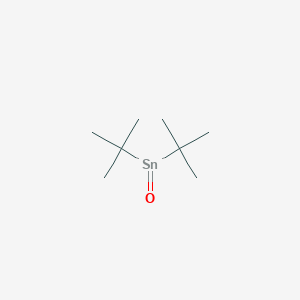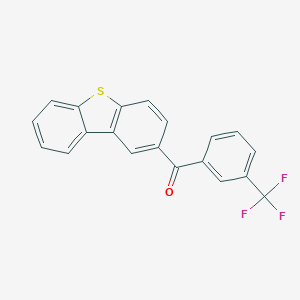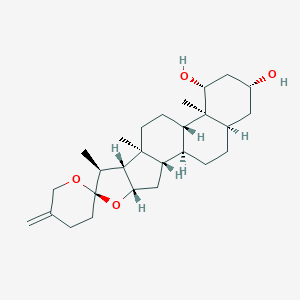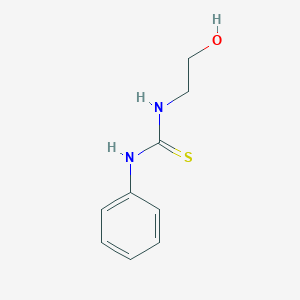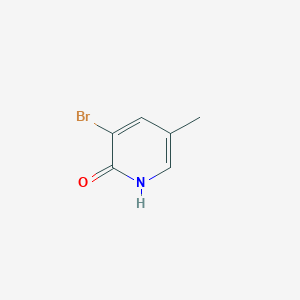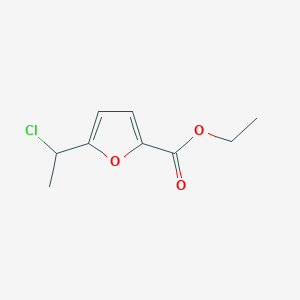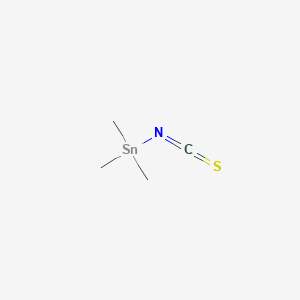![molecular formula C19H22N2O4 B090797 1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 15532-98-6](/img/structure/B90797.png)
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic compound that features a combination of phenyl, piperazine, and ethanone groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling with 3,4-Dihydroxyphenylacetic Acid: The piperazine derivative is then coupled with 3,4-dihydroxyphenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Cyclization: The final step involves cyclization to form the ethanone group, which can be achieved using a strong acid like hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like high-performance liquid chromatography (HPLC), and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.
Pharmacology: Research focuses on its interaction with neurotransmitter receptors.
Biochemistry: It is used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Neurotransmitter Receptors: It binds to dopamine and serotonin receptors, modulating their activity.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism.
Signal Transduction Pathways: It affects intracellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dihydroxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-YL]ethan-1-one
- 1-(3,4-Dihydroxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-YL]ethan-1-one
- 1-(3,4-Dihydroxyphenyl)-2-[4-(2-nitrophenyl)piperazin-1-YL]ethan-1-one
Uniqueness
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Propiedades
Número CAS |
15532-98-6 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22N2O4/c1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h2-7,12,22-23H,8-11,13H2,1H3 |
Clave InChI |
MPHPDMUOEKCXGX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)C3=CC(=C(C=C3)O)O |
Key on ui other cas no. |
15532-98-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


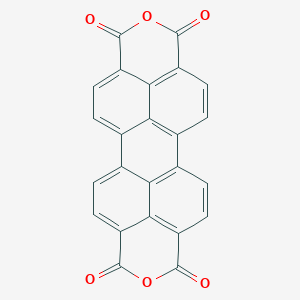
![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)
